Mechanism of Action: Protein–Protein Interaction Disruption vs. ATP‑Competitive JNK Inhibition
c-JUN peptide (JNK Inhibitor III) directly disrupts the c‑Jun/JNK protein–protein interaction, a mechanism distinct from ATP‑competitive JNK inhibitors such as SP600125 . This mechanistic divergence is supported by the observation that the peptide does not compete with ATP, whereas SP600125 is a reversible ATP‑competitive inhibitor [1]. The consequence of this difference is a non‑overlapping transcriptional profile: in IL‑1β‑stimulated human primary fibroblasts, c‑JUN peptide modulates 14 inflammatory genes, while only 4 genes (pentraxin‑3, CXCL10, ICAM‑1, IL‑1β) are inhibited by both the peptide and SP600125 [2].
| Evidence Dimension | Mechanism of inhibition |
|---|---|
| Target Compound Data | Disrupts c‑Jun/JNK complex formation (protein–protein interaction inhibitor); does not compete with ATP |
| Comparator Or Baseline | SP600125: ATP‑competitive JNK inhibitor (reversible) |
| Quantified Difference | Qualitative difference in binding site; downstream gene regulation overlaps by only 4/14 genes (≈29%) |
| Conditions | In vitro kinase assays; IL‑1β‑stimulated human primary fibroblasts |
Why This Matters
Procurement of c-JUN peptide is essential for experiments requiring pathway dissection downstream of JNK, as ATP‑competitive inhibitors yield a broader and distinct transcriptional signature.
- [1] Bennett BL, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci USA. 2001;98(24):13681–13686. View Source
- [2] Holzberg D, et al. Disruption of the c-JUN–JNK complex by a cell-permeable peptide containing the c-JUN δ domain induces apoptosis and affects a distinct set of interleukin-1-induced inflammatory genes. J Biol Chem. 2003;278(41):40213–40223. View Source
